N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide, also known as MDBF, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. MDBF belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. The purpose of
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide has been studied for its potential therapeutic applications in various fields such as cancer research, pain management, and neurological disorders. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, particularly in breast cancer cells. In pain management, this compound has been found to have analgesic effects in animal models of neuropathic pain. In neurological disorders, this compound has been studied for its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models.
Mechanism of Action
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, appetite, and immune function. This compound binds to the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in modulating the effects of cannabinoids. By binding to these receptors, this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include anti-proliferative effects on cancer cells, analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anti-inflammatory effects in animal models of colitis. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect mood, appetite, and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it easier to study the effects of this compound in various experimental models. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic applications and potential side effects.
Future Directions
There are several directions for future research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide. One area of interest is the potential use of this compound in cancer therapy, particularly in combination with other anti-cancer agents. Another area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and interactions with other drugs.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-22-14-18-17-11-5-6-12-20(17)27-21(18)15-19(22)24-23(25)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,14-15H,7,10,13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWHYZPQRIUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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